
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2,5-dimethylbenzamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also has an amide group (-CONH2), which is a common functional group in biochemistry and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For example, they can participate in hydroarylation reactions, which involve the addition of an arene to a carbon-carbon double bond . The exact reactions this compound can undergo would depend on its specific structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Mecanismo De Acción
Target of Action
It is known that furan derivatives have a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas . Similarly, indole derivatives, which share some structural similarities with the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
For instance, indole derivatives are known to interact with various biochemical pathways related to their diverse biological activities .
Result of Action
For instance, indole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Compound A in lab experiments is its high potency. It has been found to exhibit significant activity at low concentrations, which makes it an ideal compound for use in various assays. Additionally, Compound A has been found to have low toxicity, which makes it safe for use in cell culture and animal studies. However, one of the limitations of using Compound A is its low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for the research of Compound A. One area of interest is the development of analogs of Compound A that have improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of Compound A and its potential applications in various areas of biomedicine. Finally, more in-depth studies are needed to investigate the safety and efficacy of Compound A in animal models and clinical trials.
Métodos De Síntesis
The synthesis of Compound A involves the reaction between 2,5-dimethylbenzoyl chloride and 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction mixture is then washed with water and dried to obtain the final product. The yield of Compound A is typically around 60-70%.
Aplicaciones Científicas De Investigación
Compound A has been found to have potential applications in various areas of biomedicine. One of the primary areas of interest is cancer research. Studies have shown that Compound A has anticancer properties and can inhibit the growth and proliferation of cancer cells. Additionally, Compound A has been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many furan derivatives are flammable and may be harmful if inhaled, ingested, or come into contact with skin . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.
Análisis Bioquímico
Biochemical Properties
Furan derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and other activities
Cellular Effects
Furan derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12-6-7-13(2)15(9-12)16(19)18-11-17(3,20)10-14-5-4-8-21-14/h4-9,20H,10-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRLVMVJIZDEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C)(CC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2924626.png)


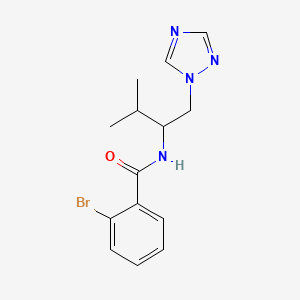
![4-Benzyl-1-[4-(2-chlorophenoxy)benzenesulfonyl]piperidine](/img/structure/B2924633.png)
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2924634.png)
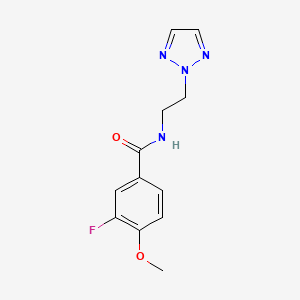
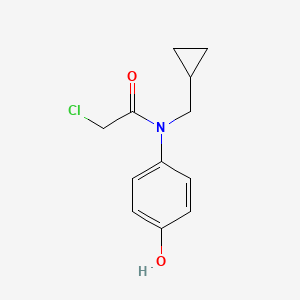

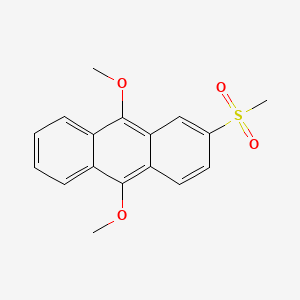
![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2924644.png)
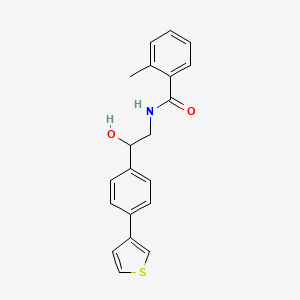
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2924646.png)
![1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine](/img/structure/B2924648.png)